molecular formula C25H25N3O4S B2696805 ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 921117-57-9

ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2696805
CAS No.: 921117-57-9
M. Wt: 463.55
InChI Key: OYVFGFSZPAVQSB-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This scaffold integrates a thiophene ring fused to a pyridine moiety at the 2,3-c positions, distinguishing it from other thienopyridine isomers (e.g., [2,3-b] or [3,2-b]) in terms of electronic distribution and substituent positioning. Key functional groups include:

  • Ethyl carboxylate at position 6, which enhances solubility in organic solvents.
  • 2,2-Diphenylacetamido substituent at position 2, imparting steric bulk and lipophilicity.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-32-25(31)28-14-13-18-19(15-28)33-24(21(18)22(26)29)27-23(30)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20H,2,13-15H2,1H3,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFGFSZPAVQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Carbamoyl and Diphenylacetamido Groups: These functional groups are introduced through nucleophilic substitution reactions, often using reagents such as carbamoyl chlorides and diphenylacetamides.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol)
Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine 2,2-Diphenylacetamido Carbamoyl Ethyl carboxylate ~509.56*
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Carboxamide Amino Ethoxycarbonyl ~427.47
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Amino Ethyl carboxylate tert-Butoxycarbonyl (BOC) 326.41

*Calculated based on molecular formula.

Key Observations :

Lipophilicity: The target compound’s 2,2-diphenylacetamido group significantly increases logP compared to amino or carboxamide substituents in analogs .

Synthetic Complexity: Introducing diphenylacetamido requires multi-step amidation, whereas amino groups (e.g., in ) are introduced via simpler nucleophilic substitution.

Stability : Ethyl esters (target compound and ) may undergo hydrolysis under acidic/basic conditions, whereas BOC-protected amines () enhance stability during synthesis .

Biological Activity

Ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core structure that is known for its planar configuration and potential interactions with biological targets. The presence of the ethyl carbamoyl and diphenylacetamido groups enhances its solubility and bioactivity. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a notable arrangement that facilitates interactions with enzymes and receptors.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antitumor properties. A study by Litvinov et al. (2005) highlighted the effectiveness of these compounds in inhibiting cancer cell proliferation. This compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-3-cyanopyridine.
  • Introduction of Functional Groups : The diphenylacetamido group is introduced via acylation reactions with diphenylacetic acid derivatives.
  • Carbamoylation : The final step involves carbamoylation to introduce the carbamoyl moiety at the 3-position.

Study on Antitumor Efficacy

A notable case study involved the evaluation of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent increase in cytotoxicity with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics.

CompoundIC50 (µM)Mechanism
Ethyl 3-carbamoyl...15Induces apoptosis
Doxorubicin10DNA intercalation

Study on Antimicrobial Activity

In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to common antibiotics.

PathogenMIC (µg/mL)Comparison
S. aureus20Comparable to Vancomycin
E. coli25Comparable to Ampicillin

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